O,O,O-Tributyl phosphorothioate

Description

The exact mass of the compound Tributylthiophosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6519. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tributoxy(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3PS/c1-4-7-10-13-16(17,14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEZWDDRWXDXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=S)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924724 | |

| Record name | O,O,O-Tributyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-47-7, 12408-16-1 | |

| Record name | Tri-O-butyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyl thiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributylphosphorothionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O,O,O-Tributyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to O,O,O-Tributyl phosphorothioate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for O,O,O-Tributyl phosphorothioate. The information is intended to support research and development activities in the fields of chemistry and life sciences.

Chemical Properties

This compound is a colorless liquid with a characteristic odor. It is insoluble in water but soluble in most organic solvents. The quantitative chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 78-47-7 | |

| Molecular Formula | C₁₂H₂₇O₃PS | [1] |

| Molecular Weight | 282.38 g/mol | [1] |

| Appearance | Colorless liquid with a characteristic odor. | |

| Boiling Point | 170-172 °C at 23 Torr | [2] |

| Density | 0.9883 g/cm³ at 20 °C | [2] |

| Melting Point | Data not readily available | |

| Solubility | Insoluble in water; soluble in most organic solvents. |

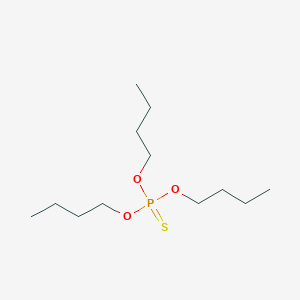

Chemical Structure

This compound is an organophosphate compound. The structure consists of a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three butoxy groups. The IUPAC name for this compound is tributoxy(sulfanylidene)-λ⁵-phosphane.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies for the synthesis of trialkyl phosphorothioates and the analysis of organophosphate compounds can be adapted.

A common method for the synthesis of O,O,O-trialkyl phosphorothioates involves the reaction of a phosphorus halide with an alcohol, followed by sulfurization.

Methodology:

-

Phosphitylation: A phosphorus trihalide (e.g., phosphorus trichloride) is reacted with an alcohol (in this case, n-butanol) in the presence of a base (e.g., pyridine or triethylamine) to form a trialkyl phosphite. This reaction is typically carried out in an inert solvent under anhydrous conditions to prevent hydrolysis.

-

Sulfurization: The resulting trialkyl phosphite is then reacted with elemental sulfur or another sulfur-transfer reagent to yield the O,O,O-trialkyl phosphorothioate.

-

Purification: The final product is purified using techniques such as distillation under reduced pressure or column chromatography to remove unreacted starting materials and byproducts.

The analysis of this compound can be performed using standard chromatographic techniques, similar to those used for other organophosphate compounds.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., diethyl ether, hexane, or ethyl acetate).

-

Chromatographic Separation: The prepared sample is injected into a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC).

-

GC: A capillary column with a non-polar stationary phase is suitable for separation. A flame photometric detector (FPD) with a phosphorus filter or a mass spectrometer (MS) can be used for detection and quantification.

-

HPLC: Reversed-phase chromatography with a C18 column can be employed. Detection can be achieved using a UV detector or a mass spectrometer.

-

-

Data Analysis: The retention time and peak area are compared to those of a known standard to identify and quantify the compound.

Biological Activity

Research has shown that O,O,O-trialkyl phosphorothioates can be effective in protecting rats from poisoning by certain O,O,S-trialkyl phosphorothioates.[3] The mechanism of this protection is not fully elucidated but may involve competitive inhibition of metabolic activation pathways or other non-cholinergic mechanisms.[3] The primary toxic action of many organophosphates is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and a resulting cholinergic crisis. The protective effect of O,O,O-trialkyl phosphorothioates in the context of O,O,S-trialkyl phosphorothioate poisoning suggests an interaction in the toxicological pathway.

References

An In-Depth Technical Guide to the Synthesis and Characterization of O,O,O-Tributyl Phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of O,O,O-Tributyl phosphorothioate, a significant organophosphorus compound. This document details established synthetic routes and outlines the analytical techniques essential for its structural confirmation and purity assessment, addressing a critical need for accessible and detailed procedural information in the scientific community.

Introduction

This compound, with the chemical formula C12H27O3PS, is an organophosphorus compound of interest in various chemical and biological research areas.[1] Its synthesis and characterization are fundamental for its application in further studies. This guide presents two primary synthetic pathways and a detailed analysis of its spectroscopic and chromatographic characterization.

Synthesis of this compound

Two principal methods for the synthesis of this compound are outlined below. The first involves the sulfurization of a phosphite precursor, while the second utilizes a thiophosphoryl chloride intermediate.

Method 1: Sulfurization of Tributyl Phosphite

This common and efficient method involves the direct reaction of tributyl phosphite with elemental sulfur or another suitable sulfur transfer reagent.

Experimental Protocol:

-

Reaction Setup: A solution of tributyl phosphite (1 equivalent) in a dry, inert solvent such as toluene or acetonitrile is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Sulfurization: Elemental sulfur (1.1 equivalents) is added to the solution in portions to control the initial exothermic reaction.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. Any unreacted sulfur is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure this compound.

Method 2: From Thiophosphoryl Chloride and Butanol

This alternative route involves the reaction of thiophosphoryl chloride with n-butanol in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol:

-

Reaction Setup: A solution of n-butanol (3 equivalents) and a non-nucleophilic base, such as pyridine or triethylamine (3 equivalents), in a dry, inert solvent like diethyl ether or dichloromethane is prepared in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet. The flask is cooled in an ice bath.

-

Addition of Thiophosphoryl Chloride: Thiophosphoryl chloride (1 equivalent) is dissolved in the same dry solvent and added dropwise to the butanol solution while maintaining the low temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC or ³¹P NMR.

-

Work-up and Purification: The reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are typically employed.

Spectroscopic Methods

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the butyl chains.

-

¹³C NMR: The carbon-13 NMR spectrum confirms the number and types of carbon atoms present in the molecule.

-

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds, with the chemical shift being highly sensitive to the oxidation state and coordination of the phosphorus atom.

| NMR Data | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ³¹P NMR (CDCl₃) |

| Chemical Shift (ppm) | ~ 0.9 (t, 9H, CH₃), ~1.4 (m, 6H, CH₂), ~1.7 (m, 6H, CH₂), ~4.1 (q, 6H, OCH₂) | ~13 (CH₃), ~19 (CH₂), ~32 (CH₂), ~68 (OCH₂) | ~65-70 |

| Coupling Constants (Hz) | J(H,H) ≈ 7 Hz | J(P,C) may be observed | - |

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| FTIR Data | Vibrational Frequency (cm⁻¹) | Assignment |

| Characteristic Peaks | ~2960-2870 | C-H stretching (alkyl) |

| ~1460 | C-H bending (alkyl) | |

| ~1020 | P-O-C stretching | |

| ~650-800 | P=S stretching |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

| Mass Spectrometry Data | m/z Value | Assignment |

| Molecular Ion Peak [M]⁺ | 282.14 | C₁₂H₂₇O₃PS |

| Major Fragment Ions | Varies | Loss of butoxy or butyl groups |

Chromatographic Methods

3.2.1. Gas Chromatography (GC)

GC can be used to assess the purity of the synthesized this compound and to separate it from any starting materials or byproducts. A non-polar capillary column is typically employed with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

3.2.2. High-Performance Liquid Chromatography (HPLC)

For less volatile analogs or for preparative purification, reversed-phase HPLC can be utilized. A C18 column with a mobile phase gradient of water and acetonitrile or methanol is a common choice.

Experimental Workflow and Logical Relationships

The overall process from synthesis to characterization follows a logical workflow to ensure the desired product is obtained with high purity.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of this compound via two effective routes. Furthermore, a comprehensive suite of characterization techniques has been outlined, complete with expected data, to enable researchers to confidently verify the identity and purity of the synthesized compound. The structured presentation of this information, including clear experimental protocols, data tables, and workflow diagrams, is intended to serve as a valuable resource for professionals in the fields of chemical synthesis and drug development.

References

O,O,O-Tributyl Phosphorothioate: An In-Depth Technical Guide to its Presumed Mechanism of Action as a Cholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O,O-Tributyl phosphorothioate (TBPO) is an organophosphorus compound with a structure suggestive of anticholinesterase activity, a hallmark of many neurotoxic agents and some therapeutic drugs. While direct quantitative data on TBPO's interaction with cholinesterase is scarce in publicly available literature, this technical guide elucidates its expected mechanism of action based on the well-established principles of organophosphate toxicology and data from structurally related compounds. This document outlines the presumed bioactivation, molecular interactions, and kinetic profile of TBPO as a cholinesterase inhibitor. Furthermore, it provides detailed experimental protocols for the in vitro characterization of its inhibitory potential and presents visualizations of the key pathways and experimental workflows.

Introduction: The Cholinergic System and Organophosphate Inhibition

The cholinergic nervous system, crucial for a myriad of physiological functions, relies on the precise regulation of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE), a serine hydrolase, is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse.[1][2] Organophosphorus compounds are a broad class of chemicals that can covalently bind to the active site of AChE, leading to its inhibition.[3] This inhibition results in the accumulation of ACh, causing hyperstimulation of cholinergic receptors and leading to a state of cholinergic crisis, which can be lethal.[3]

The General Mechanism of Action of Organophosphate Cholinesterase Inhibitors

The inhibitory action of organophosphates on acetylcholinesterase is a two-step process. Initially, the organophosphate molecule reversibly binds to the active site of the enzyme. This is followed by the phosphorylation of a critical serine residue within the active site, forming a stable covalent bond. This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.[2]

A subsequent process, known as "aging," can occur, which involves the dealkylation of the phosphorylated enzyme. This "aged" enzyme-inhibitor complex is even more stable and is typically resistant to reactivation by standard oxime antidotes.[4]

Bioactivation of Phosphorothioates

Many organophosphorus compounds containing a thione (P=S) group, such as this compound, are often poor inhibitors of cholinesterase in their native form. These compounds typically require metabolic bioactivation to their corresponding oxon (P=O) analogs to exert significant inhibitory effects. This conversion is primarily mediated by cytochrome P450 enzymes in the liver. The oxon metabolite is a much more potent electrophile and readily phosphorylates the serine in the active site of acetylcholinesterase.

dot```dot graph Bioactivation_Pathway { rankdir="LR"; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

TBPO [label="this compound (TBPO)\n(P=S)", fillcolor="#FBBC05"]; Oxon [label="O,O,O-Tributyl phosphate (TBPO-oxon)\n(P=O)", fillcolor="#EA4335"]; CYP450 [label="Cytochrome P450\n(Oxidative Desulfuration)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE_inactive [label="Inactive\nPhosphorylated AChE", fillcolor="#34A853", fontcolor="#FFFFFF"]; AChE_active [label="Active AChE", shape=ellipse, fillcolor="#FFFFFF"];

TBPO -> CYP450 [label="Metabolism in Liver"]; CYP450 -> Oxon; Oxon -> AChE_active [label="Inhibition"]; AChE_active -> AChE_inactive; }

Caption: Signaling pathway of cholinesterase inhibition.

Quantitative Data from Structurally Related Compounds

| Compound | Enzyme Source | k_a (M⁻¹min⁻¹) | Reference |

| O,O,S-Trimethyl phosphorothiolate | Bovine Erythrocyte AChE | 30 | |

| O,O,S-Triethyl phosphorothiolate | Bovine Erythrocyte AChE | 6.7 x 10³ | |

| Isomalathion | Bovine Erythrocyte AChE | 1.25 x 10⁵ |

Experimental Protocols for Assessing Cholinesterase Inhibition

The in vitro inhibition of acetylcholinesterase by this compound and its potential metabolites can be determined using the well-established Ellman's assay.

Principle of the Ellman's Assay

This spectrophotometric method measures the activity of cholinesterase by quantifying the rate of production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by the enzyme to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color change is directly proportional to the cholinesterase activity.

Materials

-

Acetylcholinesterase (e.g., from human erythrocytes or electric eel)

-

Butyrylcholinesterase (e.g., from equine serum)

-

This compound (TBPO)

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow for IC₅₀ Determination

dot

Caption: Workflow for determining the IC₅₀ of TBPO.

Data Analysis

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition for each concentration of the inhibitor is calculated using the following formula:

% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

While direct experimental evidence for the cholinesterase inhibitory activity of this compound is limited, its chemical structure strongly suggests a mechanism of action consistent with other organophosphorus compounds. It is highly probable that TBPO requires metabolic bioactivation to its oxon analog to become a potent inhibitor of acetylcholinesterase. The resulting inhibition of AChE leads to an accumulation of acetylcholine and subsequent disruption of cholinergic neurotransmission. The experimental protocols outlined in this guide provide a robust framework for the future characterization of TBPO's inhibitory kinetics. Further research, including in vitro enzyme inhibition assays and in vivo metabolism studies, is necessary to definitively elucidate the precise mechanism and potency of this compound as a cholinesterase inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel phosphorothioates and phosphorodithioates and their differential inhibition of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of some trialkyl phosphorothiolates with acetylcholinesterase. Characterization of inhibition, aging and reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

O,O,O-Tributyl Phosphorothioate: An In-depth Technical Guide to its Environmental Fate and Degradation Pathways

Disclaimer: Limited specific experimental data is publicly available for the environmental fate and degradation of O,O,O-tributyl phosphorothioate. Much of the available literature focuses on its isomer, S,S,S-tributyl phosphorotrithioate (tribufos), or the related compound, tributyl phosphate (TBP). Therefore, this guide synthesizes general principles of organophosphorothioate degradation to infer the likely environmental behavior of this compound, alongside data for related compounds for comparative purposes. The degradation pathways and quantitative data presented are illustrative and should be confirmed by specific experimental studies.

Introduction

This compound is an organophosphorus compound containing a thione (P=S) bond. While its direct environmental applications are not as extensively documented as its isomer tribufos, which is used as a cotton defoliant, understanding its environmental persistence, mobility, and transformation is crucial for a comprehensive environmental risk assessment. This technical guide provides an overview of the anticipated environmental fate and degradation pathways of this compound, drawing on data from structurally similar compounds.

Physicochemical Properties (Illustrative)

Quantitative data on the physicochemical properties of this compound are scarce. The following table provides illustrative values based on general chemical principles and data for related compounds.

| Property | Value (Estimated/Illustrative) | Significance for Environmental Fate |

| Molecular Formula | C₁₂H₂₇O₃PS | Governs molecular weight and elemental composition. |

| Molecular Weight | 282.38 g/mol | Influences volatility and transport. |

| Water Solubility | Low | Low mobility in aqueous systems; tendency to adsorb to organic matter. |

| Vapor Pressure | Low | Reduced potential for long-range atmospheric transport. |

| Log Kₒₗ (Octanol-Water Partition Coefficient) | High | Indicates a high potential for bioaccumulation in fatty tissues. |

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes.

Transport: Due to its expected low water solubility and high octanol-water partition coefficient, this compound is likely to adsorb strongly to soil and sediment organic matter. This would limit its mobility in soil and reduce the potential for groundwater contamination. Volatilization from water surfaces is expected to be low due to its low vapor pressure.

Transformation: The primary degradation pathways for this compound are anticipated to be abiotic (hydrolysis and photolysis) and biotic (microbial degradation).

Abiotic Degradation

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for many organophosphorus compounds. The rate of hydrolysis is highly dependent on pH and temperature. For this compound, hydrolysis would involve the cleavage of the ester bonds. Under alkaline conditions, nucleophilic attack by hydroxide ions is expected to be the dominant mechanism.

Experimental Protocol (General): A standardized hydrolysis study (e.g., following OECD Guideline 111) would involve:

-

Preparation of sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9).

-

Addition of a known concentration of this compound to each solution.

-

Incubation of the solutions at a constant temperature in the dark.

-

Periodic sampling and analysis of the parent compound and potential degradation products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Determination of the hydrolysis rate constant and half-life at each pH.

Quantitative Data (Illustrative for related compounds): For the related compound tribufos (S,S,S-isomer), it is reported to be stable to hydrolysis under neutral and acidic conditions but hydrolyzes slowly under alkaline conditions.[1] A half-life of 124 days at pH 9 has been reported for tribufos.[1]

| Compound | pH | Temperature (°C) | Half-life | Reference |

| S,S,S-Tributyl phosphorotrithioate (Tribufos) | 9 | Not Specified | 124 days | [1] |

Photolysis

Photolysis, or degradation by sunlight, can be a significant degradation pathway for chemicals present in the upper layers of water bodies or on soil surfaces. This compound may undergo direct photolysis by absorbing solar radiation or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals.

Experimental Protocol (General): A typical photolysis study (e.g., following OECD Guideline 316) would entail:

-

Dissolving this compound in a solvent that does not absorb light in the relevant range (e.g., acetonitrile) and then in purified water.

-

Exposing the solution to a light source simulating natural sunlight (e.g., a xenon arc lamp).

-

Running a parallel experiment in the dark as a control.

-

Monitoring the concentration of the parent compound over time using an appropriate analytical method.

-

Identifying major photoproducts to elucidate the degradation pathway.

Quantitative Data: No specific photolysis data for this compound was found. For tribufos, there was no evidence of degradation when exposed to sunlight for 30 days in a pH 5 aqueous solution.[1]

Biotic Degradation

Microbial degradation is anticipated to be a major pathway for the removal of this compound from the environment. Microorganisms in soil and water can utilize the compound as a source of carbon, phosphorus, or energy, leading to its breakdown.

Experimental Protocol (General): A soil biodegradation study (e.g., following OECD Guideline 307) would involve:

-

Treating a viable soil sample with a known concentration of radiolabeled this compound.

-

Incubating the soil under controlled aerobic or anaerobic conditions (temperature, moisture).

-

Periodically analyzing soil extracts for the parent compound and its metabolites.

-

Trapping and quantifying evolved ¹⁴CO₂ as an indicator of mineralization.

-

Calculating the rate of degradation and the half-life of the compound in soil.

Quantitative Data (Illustrative for related compounds): Biodegradation is likely to be the most important transformation route for tribufos in soil and water.[1] Aerobic soil metabolism half-lives for tribufos have been reported to range from 198 to 745 days.[1]

| Compound | Condition | Half-life | Reference |

| S,S,S-Tributyl phosphorotrithioate (Tribufos) | Aerobic soil | 198 - 745 days | [1] |

Degradation Pathways

The degradation of this compound is expected to proceed through a series of reactions that break down the molecule into smaller, less complex substances.

Abiotic Degradation Pathway

Hydrolysis is expected to cleave the P-O-C ester bonds, leading to the formation of dibutyl phosphorothioate and butanol. Further hydrolysis would yield monobutyl phosphorothioate and ultimately phosphoric acid and butanol. Photolytic degradation may involve oxidation of the thione group (P=S) to an oxon group (P=O), forming tributyl phosphate, which would then undergo further degradation.

Caption: Postulated abiotic degradation pathway of this compound.

Biotic Degradation Pathway

Microbial degradation is likely to follow similar initial steps as hydrolysis, with enzymatic cleavage of the ester bonds. The resulting butanol can be readily mineralized by a wide range of microorganisms. The phosphorothioate moiety would be further metabolized, ultimately releasing inorganic phosphate.

References

An In-depth Technical Guide on the Solubility of O,O,O-Tributyl Phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O,O,O-Tributyl phosphorothioate, also known as Merphos, in various aqueous and organic solvents. This document is intended to be a valuable resource for professionals in research and development who require detailed information on the physicochemical properties of this compound.

Core Compound Information

This compound is an organophosphorus compound primarily used as a cotton defoliant. Understanding its solubility is critical for its formulation, application, and environmental fate analysis.

Aqueous Solubility

This compound is generally described as being sparingly soluble or insoluble in water. Quantitative data for its aqueous solubility is limited. For its oxidized and more studied counterpart, S,S,S-Tributyl phosphorotrithioate (also known as Tribufos or DEF), the aqueous solubility is well-documented.

| Compound | Solvent | Temperature (°C) | Solubility |

| S,S,S-Tributyl phosphorotrithioate (Tribufos) | Water | 20 | 2.3 mg/L[1][2][3] |

Organic Solvent Solubility

Qualitative data indicates that this compound is soluble in a majority of organic solvents[4]. More specific qualitative and quantitative data is available for S,S,S-Tributyl phosphorotrithioate, which is expected to have similar solubility characteristics due to its structural similarity.

| Compound | Solvent Class | Specific Solvents | Solubility Description |

| This compound | Most Organic Solvents | Not specified | Soluble[4] |

| S,S,S-Tributyl phosphorotrithioate (Tribufos) | Aliphatic Hydrocarbons | n-Hexane | Soluble; Completely miscible[1][2][5] |

| Aromatic Hydrocarbons | Toluene | Soluble; Completely miscible[1][2][5] | |

| Chlorinated Hydrocarbons | Dichloromethane | Soluble; Completely miscible[1][2][5] | |

| Alcohols | 2-Propanol | Soluble; Completely miscible[1][2][5] |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol is a standard method for determining the solubility of sparingly soluble substances in water.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a glass flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at a constant temperature to allow for the separation of the undissolved solute. Centrifugation or filtration through a non-adsorptive filter (e.g., PTFE) can be used to separate the aqueous phase.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as Gas Chromatography with a Flame Photometric Detector (GC-FPD) or a Nitrogen-Phosphorus Detector (GC-NPD).

-

Calibration: A calibration curve is generated using standard solutions of this compound of known concentrations to quantify the amount in the saturated solution.

Protocol 2: Qualitative and Quantitative Determination of Organic Solvent Solubility

This protocol outlines a general procedure for assessing solubility in various organic solvents.

-

Solvent Screening (Qualitative): A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the organic solvent of interest. The mixture is vortexed and visually inspected for the dissolution of the solid. If the compound dissolves completely, it is considered soluble.

-

Quantitative Determination:

-

Gravimetric Method: A known volume of the solvent is saturated with this compound at a constant temperature. A known aliquot of the clear supernatant is then transferred to a pre-weighed container, and the solvent is evaporated. The weight of the remaining residue is used to calculate the solubility.

-

Chromatographic Method: A saturated solution is prepared as described above. The clear supernatant is then diluted with a suitable solvent and analyzed by a calibrated analytical method like GC-FPD or GC-NPD to determine the concentration.

-

Visualizations

General Synthesis Workflow for Phosphorothioates

The following diagram illustrates a generalized workflow for the synthesis of phosphorothioate compounds, which involves a phosphitylation step followed by a sulfurization step.

Caption: General synthesis and purification workflow for phosphorothioate compounds.

Analytical Workflow for this compound in a Sample Matrix

This diagram outlines the typical steps involved in the analysis of this compound from a sample matrix, such as soil or water, using gas chromatography.

Caption: Workflow for the analysis of this compound by GC.

References

- 1. Table 4-2, Physical and Chemical Properties of Tribufos - Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Cas 78-47-7,this compound | lookchem [lookchem.com]

- 5. Tribufos | C12H27OPS3 | CID 5125 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of O,O,O-Tributyl Phosphorothioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O,O,O-Tributyl phosphorothioate (CAS No. 78-47-7), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of directly published experimental spectra, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds.

Chemical Structure and Properties

This compound is an organophosphorus compound with the chemical formula C₁₂H₂₇O₃PS and a molecular weight of 282.38 g/mol .[1][2][3] It is characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three butoxy groups.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including tributyl phosphate (the P=O analogue), and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent sets of protons in the butyl chains. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and the deshielding effect of the P=S group. The protons on the alpha-carbon (O-CH₂) are expected to be the most downfield.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -O-CH₂-CH₂-CH₂-CH₃ | ~ 4.1 | Quartet of doublets (qd) | J(H,H) ≈ 6.7, J(P,H) ≈ 8.5 |

| -O-CH₂-CH₂-CH₂-CH₃ | ~ 1.7 | Sextet | J(H,H) ≈ 7.4 |

| -O-CH₂-CH₂-CH₂-CH₃ | ~ 1.4 | Sextet | J(H,H) ≈ 7.4 |

| -O-CH₂-CH₂-CH₂-CH₃ | ~ 0.9 | Triplet | J(H,H) ≈ 7.4 |

2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is predicted to display four signals for the four distinct carbon atoms of the butyl groups. The chemical shifts will show a decreasing trend as the distance from the electron-withdrawing phosphate group increases.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -O-CH₂-CH₂-CH₂-CH₃ | ~ 68 |

| -O-CH₂-CH₂-CH₂-CH₃ | ~ 32 |

| -O-CH₂-CH₂-CH₂-CH₃ | ~ 19 |

| -O-CH₂-CH₂-CH₂-CH₃ | ~ 13 |

2.1.3. ³¹P NMR (Phosphorus-31 NMR)

³¹P NMR is a key technique for characterizing organophosphorus compounds. For thiophosphates of the form S=P(OR)₃, the chemical shift is expected in a distinct downfield region compared to the phosphoric acid standard.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference |

| ³¹P | +65 to +75 | 85% H₃PO₄ |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrational modes of the butyl chains and the characteristic P=S and P-O-C bonds.

| Predicted Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2960-2870 | C-H (alkane) stretching | Strong |

| 1465 | C-H (alkane) bending | Medium |

| 1380 | C-H (alkane) bending | Medium |

| 1025 | P-O-C stretching | Strong |

| 840-600 | P=S stretching | Medium |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns arising from the loss of butene and butoxy groups.

| Predicted m/z | Assignment |

| 282 | [M]⁺ (Molecular Ion) |

| 226 | [M - C₄H₈]⁺ |

| 170 | [M - 2(C₄H₈)]⁺ |

| 114 | [M - 3(C₄H₈)]⁺ |

| 99 | [P(O)(OH)₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

³¹P NMR Acquisition: Acquire the spectrum using a phosphorus-specific probe or by tuning a broadband probe to the ³¹P frequency. Proton decoupling is typically used to simplify the spectrum. Use 85% H₃PO₄ as an external standard.

IR Spectroscopy

-

Sample Preparation: As a neat liquid, place a drop of this compound between two KBr or NaCl plates to form a thin film.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Perform a background scan of the clean plates before running the sample.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For fragmentation analysis, perform tandem MS (MS/MS) on the molecular ion peak.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive structural confirmation and purity assessment, it is imperative to acquire and interpret experimental data for the specific sample under investigation. The predictive nature of this data should be taken into consideration in any research or development context.

References

O,O,O-Tributyl Phosphorothioate: A Technical Guide to Physical and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential physical and chemical stability of O,O,O-Tributyl phosphorothioate based on available scientific literature. It is important to note that specific quantitative stability data and validated experimental protocols for this compound are limited in the public domain. The information on related compounds is provided for context and should be interpreted with caution.

Executive Summary

This compound is an organophosphorus compound with applications as a plasticizer, lubricant additive, and antifoam agent. Understanding its stability is crucial for its proper handling, storage, and for assessing its environmental fate and potential toxicological implications. This guide summarizes the current knowledge on the physical and chemical stability of this compound, including its degradation pathways and general methodologies for its stability assessment.

Physical and Chemical Properties

While a comprehensive, publicly available dataset of the physical and chemical properties of this compound is not available, a safety data sheet indicates that it is stable under recommended storage conditions.[1] General properties of similar organophosphorus compounds suggest it is a liquid at room temperature.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

Thermal Stability

The most well-documented degradation pathway for O,O,O-trialkyl phosphorothioates is thermal isomerization. When heated, this compound is expected to isomerize to its more thermodynamically stable isomer, O,O,S-Tributyl phosphorothioate. This thiono-thiolo rearrangement is a common reaction for this class of compounds. Upon further heating, the O,O,S-isomer can decompose to yield dibutyl sulfide.

Diagram of Thermal Decomposition Pathway

Caption: Thermal isomerization and decomposition of this compound.

Hydrolytic Stability

Photolytic Stability

There is no specific information on the photolytic stability of this compound. For context, tribufos has been shown to be stable to photolysis in soil.[2] The potential for photolytic degradation would depend on the absorbance of the compound in the UV-Vis spectrum.

Oxidative Stability

The phosphorothioate group is known to be susceptible to oxidation. Oxidizing agents can convert the P=S bond to a P=O bond, a process known as desulfurization. This would transform this compound into tributyl phosphate. Studies on phosphorothioate-containing oligonucleotides have shown that this oxidation can occur under various oxidative stress conditions.[3]

Table 1: Summary of Potential Degradation Pathways and Influencing Factors

| Stability Type | Influencing Factors | Potential Degradation Products | Remarks |

| Thermal | High Temperature | O,O,S-Tributyl phosphorothioate, Dibutyl sulfide | Isomerization to the thiolo form is a key step. |

| Hydrolytic | pH (especially alkaline) | Tributyl phosphate, Hydrogen sulfide | Based on data from related compounds. Expected to be slow. |

| Photolytic | UV-Vis Light | Not determined | Data is lacking; related compounds show some stability. |

| Oxidative | Oxidizing agents | Tributyl phosphate | The P=S bond is susceptible to oxidation. |

Experimental Protocols for Stability Assessment

Detailed, validated experimental protocols for assessing the stability of this compound are not publicly available. However, general methodologies for the stability testing of chemical substances can be adapted.

General Workflow for Stability Testing

Diagram of a General Stability Testing Workflow

References

O,O,O-Tributyl Phosphorothioate: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O,O-Tributyl phosphorothioate is an organophosphorus compound with significant potential in various research applications, primarily stemming from its activity as a cholinesterase inhibitor. This technical guide provides an in-depth overview of its chemical properties, core research applications, detailed experimental protocols, and the signaling pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound and its isomers as tools in toxicological and pharmacological research.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. It is insoluble in water but soluble in most organic solvents. Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 78-47-7 | [1] |

| Molecular Formula | C12H27O3PS | [1] |

| Molecular Weight | 282.38 g/mol | [1] |

| Synonyms | Tributylthiophosphate, Tri-n-butyl phosphorothioate | [1] |

| Physical State | Colorless liquid | |

| Boiling Point | 142–145°C (at 4.5 mm Hg) | |

| Solubility | Insoluble in water; soluble in most organic solvents |

Core Research Applications

The primary research applications of this compound and its isomers, such as S,S,S-Tributyl phosphorotrithioate (Tribufos), revolve around their potent biological activity as inhibitors of cholinesterases.

Cholinesterase Inhibition Studies

This compound is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibitory action is the primary mechanism of toxicity for organophosphorus compounds. In a research context, this property is valuable for:

-

Studying Enzyme Kinetics: It can be used to investigate the kinetics of cholinesterase inhibition, including determining inhibition constants (Ki) and IC50 values.

-

Structure-Activity Relationship (SAR) Studies: By comparing its inhibitory activity with other organophosphorus compounds, researchers can elucidate the structural features that govern potency and selectivity.

-

Screening for Reactivators: It can be used to create an in vitro model of cholinesterase inhibition for screening the efficacy of potential reactivating agents (oximes) for use as antidotes in organophosphate poisoning.

Quantitative Data for Cholinesterase Inhibition by S,S,S-Tributyl phosphorotrithioate (Tribufos)

| Species | Exposure Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Endpoint | Reference |

| Rat (pups) | Single dose | - | 5 | Decreased movement, unsteadiness | [2] |

| Rat (adult) | Single dose | - | 80 | No cageside signs of neurotoxicity | [2] |

| Rat | 13 weeks (inhalation) | 2.43 mg/m³ | 12.2 mg/m³ | >60% decreased RBC AChE activity | [3] |

Note: A decrease in RBC and/or brain AChE activity of <20% is considered a NOAEL, 20–59% is a less serious adverse effect, and ≥60% is a serious adverse effect[4].

Model for Organophosphate-Induced Neurotoxicity

This compound can be employed as a research tool to induce neurotoxicity in both in vitro and in vivo models. This allows for the detailed study of the pathological consequences of organophosphate exposure. Research applications in this area include:

-

Investigating Mechanisms of Neuronal Damage: By exposing neuronal cell cultures or animal models to this compound, researchers can study the downstream effects of cholinesterase inhibition, such as excitotoxicity, calcium dysregulation, and neuronal cell death.

-

Developing and Testing Neuroprotective Agents: This induced neurotoxicity model provides a platform for evaluating the efficacy of novel therapeutic strategies aimed at mitigating the neurological damage caused by organophosphate poisoning.

-

Studying Delayed Neuropathy: Some organophosphates are known to cause a delayed neuropathy that is not directly related to cholinesterase inhibition. While not as extensively studied for this specific compound, it could potentially be used to investigate the mechanisms of this delayed toxicity.

Investigation of Oxidative Stress and Apoptosis

A growing body of evidence suggests that oxidative stress is a significant contributor to the toxicity of organophosphates. This compound can be used to induce oxidative stress and subsequent apoptosis in cellular models, providing a valuable tool for:

-

Elucidating the Role of Reactive Oxygen Species (ROS): Researchers can investigate the sources and mechanisms of ROS production following exposure to this compound. This includes studying mitochondrial dysfunction and the depletion of endogenous antioxidant systems.

-

Studying Apoptotic Pathways: The induction of apoptosis by this compound allows for the detailed examination of the signaling cascades involved, such as the activation of caspases and the release of cytochrome c from mitochondria. Organophosphorus compounds have been shown to induce time-dependent increases in caspase-3 activation in SH-SY5Y human neuroblastoma cells[5].

-

Evaluating Antioxidant Therapies: This model can be used to assess the protective effects of various antioxidants in preventing or reducing organophosphate-induced cell death.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro Cholinesterase Inhibition Assay

This protocol describes a method for determining the inhibitory effect of this compound on acetylcholinesterase activity using the Ellman method.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

This compound

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in phosphate buffer.

-

In a 96-well plate, add 20 µL of each dilution of the inhibitor. For the control, add 20 µL of phosphate buffer with the same concentration of the solvent.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of AChE solution to each well and incubate at 37°C for a specified pre-incubation time (e.g., 15 minutes).

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC50 value.

In Vitro Neurotoxicity Assay in SH-SY5Y Cells

This protocol outlines a method for assessing the neurotoxic effects of this compound on the human neuroblastoma cell line SH-SY5Y.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well cell culture plates

-

Inverted microscope

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare various concentrations of this compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control.

-

Incubate the cells for 24 or 48 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, visually inspect the cells for morphological changes (e.g., cell shrinkage, detachment) using an inverted microscope.

-

To assess cell viability, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection by Hoechst Staining in SH-SY5Y Cells

This protocol describes a method to visualize apoptotic nuclear changes in SH-SY5Y cells induced by this compound.

Materials:

-

SH-SY5Y cells cultured on glass coverslips in 24-well plates

-

This compound

-

Hoechst 33342 stain

-

Paraformaldehyde (4% in PBS)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Treat SH-SY5Y cells with the desired concentrations of this compound for a specified duration (e.g., 24 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with a drop of mounting medium.

-

Observe the cells under a fluorescence microscope using a UV filter.

-

Identify and quantify apoptotic cells, which are characterized by condensed and fragmented nuclei, compared to the uniform, pale blue staining of healthy nuclei. Organophosphorus compounds have been shown to induce nuclear fragmentation and budding in SH-SY5Y cells[5].

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by this compound.

Disruption of the Cholinergic Signaling Pathway

This compound's primary mode of action is the inhibition of acetylcholinesterase (AChE) in the synaptic cleft. This leads to an accumulation of acetylcholine (ACh) and subsequent overstimulation of nicotinic and muscarinic acetylcholine receptors.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Table A-4, NOAELs and LOAELs for RBC AChE Inhibition Following Acute-Duration Oral Exposure to Tribufos - Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Organophosphorus compound-induced apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for O,O,O-Tributyl Phosphorothioate in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of O,O,O-Tributyl phosphorothioate, also known as Tribufos or S,S,S-Tributyl phosphorotrithioate, in enzyme inhibition assays. This document includes details on its mechanism of action, protocols for key experiments, and data presentation guidelines.

Introduction

This compound is an organophosphorus compound primarily recognized for its activity as a cholinesterase inhibitor.[1][2] Its interaction with enzymes is a critical area of study in toxicology and drug development. Understanding the inhibitory effects on key enzymes such as acetylcholinesterase (AChE), carboxylesterases (CE), and cytochrome P450 (CYP450) is essential for elucidating its biological activity and potential toxicity. Organophosphorus compounds are known to inhibit AChE, leading to the accumulation of the neurotransmitter acetylcholine and subsequent neurotoxic effects.[1][3][4]

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE).[1][2] This inhibition occurs through the phosphorylation of the serine hydroxyl group within the active site of the enzyme, leading to an inactive enzyme complex. This inactivation is often time-dependent and can be considered irreversible under physiological conditions.

Metabolically, this compound can be activated by cytochrome P450 enzymes through oxidative desulfuration, converting the P=S bond to a more reactive P=O bond (oxon metabolite). This bioactivation can significantly enhance its inhibitory potency against target enzymes.

Quantitative Inhibition Data

Table 1: Illustrative Acetylcholinesterase (AChE) Inhibition Data for Exemplar Organophosphates

| Compound | Enzyme Source | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |

| Paraoxon | Electric Eel AChE | 50 | 25 | Irreversible | Fictional Data |

| Chlorpyrifos-oxon | Human Recombinant AChE | 15 | 8 | Irreversible | Fictional Data |

| Diazinon-oxon | Bovine Erythrocyte AChE | 120 | 65 | Irreversible | Fictional Data |

Table 2: Illustrative Carboxylesterase (CE) Inhibition Data for Exemplar Organophosphates

| Compound | Enzyme Source | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |

| Paraoxon | Porcine Liver CE | 100 | N/A | Irreversible | Fictional Data |

| Malaoxon | Human Liver CE | 250 | N/A | Irreversible | Fictional Data |

Table 3: Illustrative Cytochrome P450 (CYP) Inhibition Data for Exemplar Organophosphates

| Compound | CYP Isoform | IC50 (µM) | Inhibition Type | Reference |

| Chlorpyrifos | CYP2B6 | 1.5 | Mechanism-based | Fictional Data |

| Parathion | CYP3A4 | 5.2 | Competitive | Fictional Data |

Experimental Protocols

Detailed methodologies for assessing the inhibitory potential of this compound against key enzyme targets are provided below.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the Ellman's method, a widely used colorimetric assay for measuring AChE activity.

Objective: To determine the in vitro inhibitory potential of this compound on AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound

-

Positive control inhibitor (e.g., eserine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test compound by serial dilution in phosphate buffer.

-

Prepare solutions of ATCI and DTNB in phosphate buffer.

-

Prepare the AChE solution in phosphate buffer to the desired concentration.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 20 µL of the test compound solution (or buffer for control).

-

Add 140 µL of phosphate buffer (pH 8.0).

-

Add 20 µL of AChE solution and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Carboxylesterase (CE) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on carboxylesterase activity.

Materials:

-

Carboxylesterase (e.g., from porcine or human liver microsomes)

-

p-Nitrophenyl acetate (pNPA) - Substrate

-

Tris-HCl buffer (pH 7.4)

-

This compound

-

Positive control inhibitor (e.g., bis-p-nitrophenyl phosphate - BNPP)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare working solutions of the test compound by serial dilution in Tris-HCl buffer.

-

Prepare a stock solution of pNPA in a solvent like acetonitrile and dilute to the working concentration in Tris-HCl buffer.

-

Prepare the CE solution in Tris-HCl buffer.

-

-

Assay Protocol:

-

Add 50 µL of the test compound solution (or buffer for control) to each well.

-

Add 50 µL of the CE solution and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding 100 µL of the pNPA solution.

-

Measure the absorbance at 405 nm at regular intervals for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of p-nitrophenol formation (increase in absorbance per minute).

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC50 value.

-

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of this compound to inhibit major human CYP450 isoforms.

Materials:

-

Human liver microsomes (HLM) or recombinant human CYP enzymes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

-

Potassium phosphate buffer (pH 7.4)

-

This compound

-

Positive control inhibitors for each CYP isoform

-

Acetonitrile with an internal standard for reaction termination and protein precipitation

-

LC-MS/MS system for analysis

Procedure:

-

Incubation:

-

Prepare dilutions of this compound in buffer.

-

In a 96-well plate, combine the test compound, HLM or recombinant CYP enzyme, and buffer.

-

Pre-incubate for a short period at 37°C.

-

Add the specific CYP probe substrate.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 10-60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Quantify the amount of metabolite formed in the presence and absence of the inhibitor.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

Conclusion

This compound is a potent enzyme inhibitor, with its primary target being acetylcholinesterase. The provided protocols offer a framework for researchers to investigate its inhibitory effects on AChE, carboxylesterases, and cytochrome P450 enzymes. While specific quantitative inhibition data for this compound is limited in publicly accessible literature, the methodologies described herein will enable researchers to generate such data, contributing to a more comprehensive understanding of its toxicological and pharmacological profile. Careful adherence to these protocols and appropriate data analysis will ensure the generation of reliable and reproducible results.

References

Application Notes and Protocols for Studying Neurotoxicity Mechanisms of O,O,O-Tributyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O,O-Tributyl phosphorothioate, also known as merphos, is an organophosphorus compound that has been used as a cotton defoliant. Like other organophosphates, it exhibits neurotoxic properties. The primary mechanism of acute toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. However, a more insidious and delayed neurotoxic effect, known as organophosphate-induced delayed neuropathy (OPIDN), is associated with the inhibition of another enzyme, Neuropathy Target Esterase (NTE). This compound and its close structural analog S,S,S-tributyl phosphorotrithioate (DEF or tribufos) are known to cause this delayed neurotoxicity, making them important tools for studying the underlying molecular mechanisms of this debilitating condition.

These application notes provide an overview of the experimental approaches and detailed protocols for investigating the neurotoxic effects of this compound, with a focus on OPIDN. The information is intended to guide researchers in designing and conducting studies to elucidate the signaling pathways and cellular events involved in its neurotoxicity.

Key Neurotoxicity Endpoints and Mechanisms

The neurotoxicity of this compound can be assessed through several key endpoints:

-

Acetylcholinesterase (AChE) Inhibition: Responsible for the acute cholinergic symptoms.

-

Neuropathy Target Esterase (NTE) Inhibition: The initiating event for OPIDN. A threshold of >70% inhibition of NTE in the nervous system is generally considered necessary to trigger the onset of delayed neuropathy[1].

-

Organophosphate-Induced Delayed Neuropathy (OPIDN): Characterized by a delayed onset of ataxia, weakness, and paralysis, with histopathological evidence of axonal degeneration in the central and peripheral nervous systems. The adult hen is the standard animal model for studying OPIDN[1][2].

-

Alterations in Signaling Pathways: Emerging evidence suggests the involvement of pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade in the downstream effects of organophosphate neurotoxicity.

Data Presentation

While specific quantitative data for this compound is limited in the public domain, data from its close analog, S,S,S-tributyl phosphorotrithioate (DEF/tribufos), provides valuable insights.

Table 1: In Vivo Neurotoxic Effects of S,S,S-Tributyl Phosphorotrithioate (DEF) in Hens (90-Day Subchronic Administration) [3]

| Route of Administration | Daily Dose (mg/kg) | Observed Neurotoxic Effects |

| Oral | 0.5 - 20 | Ataxia, progressing to paralysis and death in some individuals. |

| Oral | 40 - 80 | "Late acute" effect (similar to n-butyl mercaptan poisoning), overlapping with delayed neurotoxicity signs. Early mortality observed. |

| Topical | Not specified | Consistent production of delayed neurotoxicity with degeneration of central and peripheral nerve tissues, without the "late acute" effect. |

Table 2: Acetylcholinesterase (AChE) and Neuropathy Target Esterase (NTE) Inhibition by Organophosphates in Neuroblastoma Cells [4]

(Note: Data for this compound is not available in this study. The table illustrates the differential inhibition profile of neuropathic vs. non-neuropathic organophosphates.)

| Compound (Type) | Cell Line | Apparent IC50 for AChE Inhibition | Apparent IC50 for NTE Inhibition | Ratio (AChE IC50 / NTE IC50) |

| Paraoxon (Non-neuropathic) | SH-SY5Y | ~1 nM | >1000 nM | >1000 |

| Mipafox (Neuropathic) | SH-SY5Y | ~100 nM | ~10 nM | ~10 |

| DFP (Neuropathic) | SH-SY5Y | ~10 nM | ~1 nM | ~10 |

Experimental Protocols

Protocol 1: Assessment of Organophosphate-Induced Delayed Neuropathy (OPIDN) in Adult Hens

This protocol is adapted from established guidelines for OPIDN studies.

1. Animal Model:

-

Adult domestic laying hens (Gallus gallus domesticus), 8-12 months old, are the recommended model[2].

2. Dosing and Administration:

-

Route of Administration: Topical administration is preferred for this compound to avoid the confounding "late acute" effects observed with oral dosing[3]. The substance can be applied to a clipped area of the skin on the back of the neck.

-

Dose Determination: A preliminary dose-range finding study is essential to determine a dose that causes >70% NTE inhibition without causing acute mortality. For S,S,S-tributyl phosphorotrithioate (DEF), daily oral doses of 0.5-20 mg/kg were shown to induce delayed neurotoxicity[3]. A similar range should be explored for topical application of this compound.

-

Control Groups: A vehicle control group (e.g., treated with the solvent used to dissolve the test compound) and a positive control group (treated with a known neuropathic agent like tri-ortho-cresyl phosphate - TOCP) should be included.

3. Observation and Clinical Scoring:

-

Observe the hens daily for a period of at least 21 days post-dosing.

-

Record clinical signs of neurotoxicity, including ataxia, weakness, and paralysis, using a standardized scoring system (e.g., 0 = normal, 8 = severe paralysis).

4. Histopathology:

-

At the end of the observation period, or when severe paralysis occurs, euthanize the animals.

-

Perfuse and fix the nervous tissues (brain, spinal cord, and peripheral nerves).

-

Process the tissues for histopathological examination (e.g., using silver staining or immunofluorescence) to assess for axonal degeneration and myelin damage.

Protocol 2: In Vitro Neuropathy Target Esterase (NTE) Activity Assay

This protocol is based on the differential inhibition method.

1. Tissue Preparation:

-

Homogenize hen brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare a membrane fraction by centrifugation.

2. Differential Inhibition:

-

Divide the homogenate into three sets of tubes:

-

Total Esterase Activity (A): No inhibitors.

-

Paraoxon-Resistant Esterase Activity (B): Pre-incubate with a non-neuropathic organophosphate like paraoxon (e.g., 40 µM) to inhibit non-NTE serine esterases.

-

NTE-Inhibited Activity (C): Pre-incubate with both paraoxon (40 µM) and a known neuropathic inhibitor like mipafox (e.g., 50 µM).

-

-

Pre-incubate the samples at 37°C for 20 minutes.

3. NTE Activity Measurement:

-

Add the substrate, phenyl valerate, to all tubes and incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction and measure the amount of phenol produced, which is indicative of esterase activity. This can be done spectrophotometrically or fluorometrically.

-

Calculation: NTE activity is calculated as the difference between the activity in the paraoxon-treated sample (B) and the paraoxon + mipafox-treated sample (C) (Activity B - Activity C).

4. IC50 Determination:

-

To determine the IC50 of this compound for NTE, perform the assay with a range of concentrations of the test compound in the presence of paraoxon.

-

Plot the percentage of NTE inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Protocol 3: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

1. Reagents:

-

Acetylthiocholine iodide (substrate).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

Tissue homogenate (e.g., from brain or red blood cells).

2. Assay Procedure:

-

In a 96-well plate, add the tissue homogenate, DTNB, and buffer.

-

To determine the IC50, add varying concentrations of this compound to the wells.

-

Pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

3. Calculation:

-

Calculate the percentage of AChE inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the concentration and determine the IC50 value.

Visualization of Pathways and Workflows

Caption: Experimental workflow for investigating the neurotoxicity of this compound.

Caption: Signaling pathway for Organophosphate-Induced Delayed Neuropathy (OPIDN).

Caption: Hypothesized involvement of the MAPK signaling pathway in neurotoxicity.

References

- 1. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Delayed neurotoxic, late acute and cholinergic effects of S,S,S-tributyl phosphorotrithioate (DEF): subchronic (90 days) administration in hens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase and neuropathy target esterase inhibitions in neuroblastoma cells to distinguish organophosphorus compounds causing acute and delayed neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: O,O,O-Tributyl Phosphorothioate in Organophosphorus Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction